molecular formula C18H18N2O2S B5108271 N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide

Cat. No.: B5108271
M. Wt: 326.4 g/mol
InChI Key: ZGWIFYYJEIUPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide, also known as NSC-745887, is a small molecule that has been studied for its potential use as an anticancer agent. It has been found to have promising activity against a variety of cancer cell lines, including breast, lung, and colon cancers. In

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide is not fully understood, but it is thought to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs can lead to the re-expression of genes that are silenced in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide is its potent activity against a variety of cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity. In addition, this compound has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

For research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide include further studies to elucidate its mechanism of action, optimization of its activity through structure-activity relationship studies, and evaluation of its efficacy in animal models of cancer. In addition, combination studies with other anticancer agents may be explored to enhance its activity and reduce toxicity.

Synthesis Methods

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide with sodium phenoxyacetate in the presence of potassium carbonate. This reaction yields N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, which is then converted to this compound by reaction with butyric anhydride in the presence of triethylamine.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that it has potent activity against a variety of cancer cell lines, including breast, lung, and colon cancers. In vivo studies have also shown promising results, with this compound inhibiting tumor growth in mouse models of breast cancer.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-15(22-13-7-5-4-6-8-13)17(21)20-18-19-14-10-9-12(2)11-16(14)23-18/h4-11,15H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWIFYYJEIUPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.